molecular formula C10H14N2Si B8808207 5-((Trimethylsilyl)ethynyl)pyridin-2-amine CAS No. 457628-40-9

5-((Trimethylsilyl)ethynyl)pyridin-2-amine

Cat. No. B8808207
M. Wt: 190.32 g/mol
InChI Key: YWOSXPDVPWMKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((Trimethylsilyl)ethynyl)pyridin-2-amine is a chemical compound with the empirical formula C10H14N2Si . It has a molecular weight of 190.32 . This compound is a solid and is used as a building block in various chemical reactions .


Synthesis Analysis

The synthesis of 5-((Trimethylsilyl)ethynyl)pyridin-2-amine involves the reaction of 5-iodo-pyridin-2-amine with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide . The reaction is carried out in triethylamine and stirred at room temperature for about 24 hours .


Molecular Structure Analysis

The SMILES string representation of this compound is Cc1cnc(N)c(c1)C#CSi(C)C . This indicates that the compound contains a pyridine ring with an ethynyl group attached to the silicon atom, which is further connected to three methyl groups .


Physical And Chemical Properties Analysis

5-((Trimethylsilyl)ethynyl)pyridin-2-amine is a solid . Its molecular weight is 190.32 , and its empirical formula is C10H14N2Si . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

properties

CAS RN

457628-40-9

Product Name

5-((Trimethylsilyl)ethynyl)pyridin-2-amine

Molecular Formula

C10H14N2Si

Molecular Weight

190.32 g/mol

IUPAC Name

5-(2-trimethylsilylethynyl)pyridin-2-amine

InChI

InChI=1S/C10H14N2Si/c1-13(2,3)7-6-9-4-5-10(11)12-8-9/h4-5,8H,1-3H3,(H2,11,12)

InChI Key

YWOSXPDVPWMKJU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of commercially available 2-amino-5-bromopyridine (50.0 g, 289 mmol), trimethylsilylacetylene (112 mL, 809 mmol), Et3N (120 mL, 867 mmol), PdCl2(PPh3)2 (4.06 g, 2 mol %) and PPh3 (1.52 g, 2 mol %) in DMF (290 mL) was purged for 10 min with argon. Then CuI (340 mg, 1 mol %) was added and the reaction mixture was heated up to 90° C., stirring was continued at 90° C. for 4.5 h. Cooled to 23° C., the reaction mixture was concentrated in vacuum to remove all volatiles, poured the residue onto water (300 mL) and extracted with ethyl acetate (3×500 mL). The combined organic layers were washed with water (300 mL) and brine (2×250 mL), dried over MgSO4. Removal of the solvent in vacuum left a dark brown residue which was purified by flash chromatography with n-heptane and acetone to give the title compound as a brown solid (41.65 g, 76%). MS (ISP) 191 [(M+H)+].
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
4.06 g
Type
catalyst
Reaction Step One
Name
Quantity
1.52 g
Type
catalyst
Reaction Step One
Yield
76%

Synthesis routes and methods II

Procedure details

The title compound is synthesized according to general procedure GP2 starting from 5.0 g (28.9 mmol) 5-bromo-pyridin-2-ylamine and 5.7 mL (40.5 mmol) 1-trimethylsilyl-ethyne using 168 mg (0.88 mmol) CuI, 758 mg (2.9 mmol) triphenylphosphine, 533 mg (0.76 mmol) PdCl2(PPh3)2 and 40 mL (288 mmol) triethylamine in 40 mL dry THF. For the work-up the reaction mixture is diluted with ethyl acetate and small amounts of cyclohexane, the organic phase is extracted with water and brine. The product is purified by chromatography on silica gel using hexane/ethyl acetate (10/1 v/v). Yield: 5.0 g (91%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
758 mg
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
533 mg
Type
catalyst
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a solution of 2-nitro-5-trimethylsilanylethynyl-pyridine (405 mg, 1.84 mmol) described in Manufacturing Example 28-1-1 in tetrahydrofuran (10 mL) and water (5 mL) were added iron powder (514 mg, 9.21 mmol) and ammonium chloride (197 mg, 3.69 mmol) at room temperature, which was stirred for 75 minutes at 70° C. The reaction solution was cooled to room temperature and filtered through a Celite pad, and the filtrate was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the title compound (319 mg, 91%).
Quantity
405 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
197 mg
Type
reactant
Reaction Step Two
Name
Quantity
514 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
91%

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